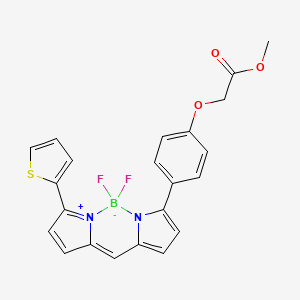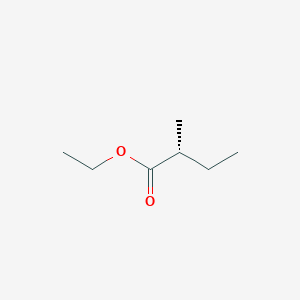
BODIPY TR methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
BODIPY TR methyl ester, also known as boron-dipyrromethene tetramethylrhodamine methyl ester, is a red-fluorescent dye. It is widely used as a counterstain for cells and tissues expressing green fluorescent protein. This compound readily permeates cell membranes and selectively stains mitochondria and endomembranous organelles such as the endoplasmic reticulum and the Golgi apparatus .
科学的研究の応用
BODIPY TR methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in cell tracing and tracking, as well as in imaging studies to visualize cellular structures.
Medicine: Utilized in diagnostic assays and as a marker in various medical research applications.
Industry: Applied in high-content screening and drug discovery processes.
Safety and Hazards
将来の方向性
BODIPY-based molecules have attracted attention as probes in applications like imaging and sensing due to their unique properties . They have also been employed in areas like photodynamic therapy . Over the last decade, BODIPY-based molecules have even emerged as candidates for cancer treatments . Therefore, the future directions of BODIPY TR methyl ester could involve further exploration of its potential in biomedical applications, particularly in disease detection and therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BODIPY TR methyl ester typically involves the reaction of a boron-dipyrromethene core with tetramethylrhodamine methyl ester. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored in a cold, dark environment to maintain its stability .
化学反応の分析
Types of Reactions
BODIPY TR methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can alter the fluorescence properties of the compound.
Reduction: This reaction can also affect the fluorescence characteristics.
Substitution: This reaction involves the replacement of functional groups on the BODIPY core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized BODIPY derivatives, while substitution reactions can yield a variety of functionalized BODIPY compounds .
作用機序
The mechanism of action of BODIPY TR methyl ester involves its ability to permeate cell membranes and selectively stain specific organelles. The compound’s fluorescence properties are due to its unique molecular structure, which allows it to absorb and emit light at specific wavelengths. This makes it an effective tool for imaging and diagnostic applications .
類似化合物との比較
Similar Compounds
BODIPY FL methyl ester: Another fluorescent dye with similar applications but different spectral properties.
BODIPY 630/650 methyl ester: A dye with a different emission wavelength, used for multi-color imaging studies.
Uniqueness
BODIPY TR methyl ester is unique due to its red fluorescence, which makes it an excellent counterstain for green fluorescent protein-expressing cells. Its ability to selectively stain mitochondria and endomembranous organelles also sets it apart from other similar compounds .
特性
IUPAC Name |
methyl 2-[4-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)phenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BF2N2O3S/c1-29-22(28)14-30-18-8-4-15(5-9-18)19-10-6-16-13-17-7-11-20(21-3-2-12-31-21)27(17)23(24,25)26(16)19/h2-13H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMDVGPFFTVIIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OCC(=O)OC)C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BF2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150152-63-9 |
Source


|
| Record name | Boron, difluoro[methyl [4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene]methyl]-1H-pyrrol-2-yl]phenoxy]acetato-N,N′]difluoro-, (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150152-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


